2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester
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Overview
Description
2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy-methyl group, and an isoindol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with a suitable hydroxy-methylating agent to form the intermediate compound. This intermediate is then reacted with ethyl 4-bromo-3-oxobutanoate in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include 2-chlorobenzaldehyde, hydroxy-methylating agents, and ethyl 4-bromo-3-oxobutanoate .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy-methyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl derivatives, alcohol derivatives, and substituted phenyl derivatives .
Scientific Research Applications
2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate
- 1-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)OXY]ETHYL}-3-(ETHOXYCARBONYL)PYRIDINIUM BROMIDE
Uniqueness
2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22ClNO7 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)-hydroxymethyl]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate |
InChI |
InChI=1S/C23H22ClNO7/c1-2-32-23(30)19(20(27)16-9-5-6-10-17(16)24)18(26)13-31-12-11-25-21(28)14-7-3-4-8-15(14)22(25)29/h3-10,19-20,27H,2,11-13H2,1H3 |
InChI Key |
MBHBFOUIXIYGMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1Cl)O)C(=O)COCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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